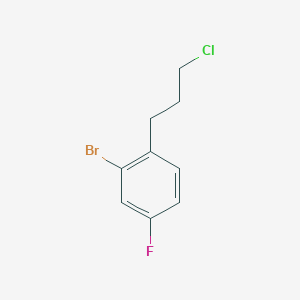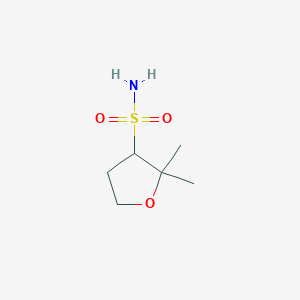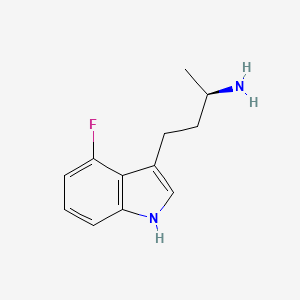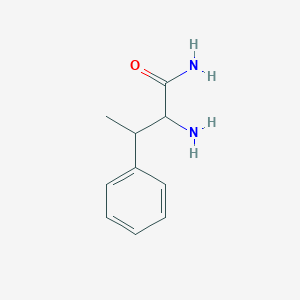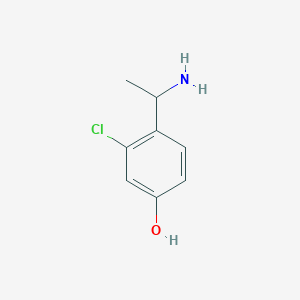
4-(1-Aminoethyl)-3-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminoethyl)-3-chlorophenol is an organic compound characterized by the presence of an aminoethyl group attached to the fourth position of a chlorophenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-3-chlorophenol typically involves the chlorination of phenol followed by the introduction of the aminoethyl group. One common method is the reaction of 3-chlorophenol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by amination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminoethyl)-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1-Aminoethyl)-3-chlorophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminoethyl)-3-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
3-Chloro-4-(1-aminoethyl)phenol: Positional isomer with potentially different properties.
4-(1-Aminoethyl)-3-methylphenol: Methyl group instead of chlorine, affecting its chemical behavior.
Uniqueness
4-(1-Aminoethyl)-3-chlorophenol is unique due to the presence of both the aminoethyl and chlorine groups, which confer distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, while the aminoethyl group enhances its solubility and reactivity.
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
4-(1-aminoethyl)-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3 |
Clave InChI |
CCBWKKBPBJMDAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)
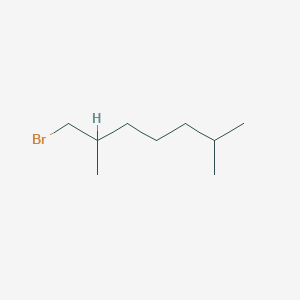
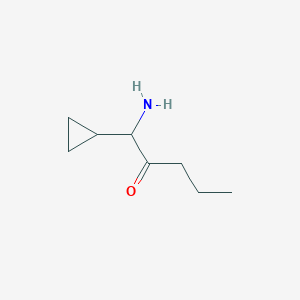
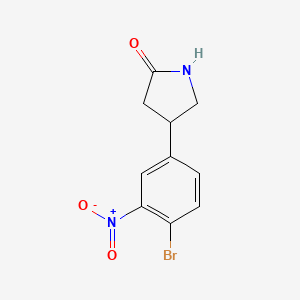
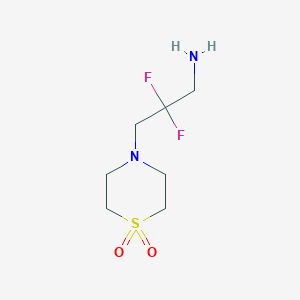
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
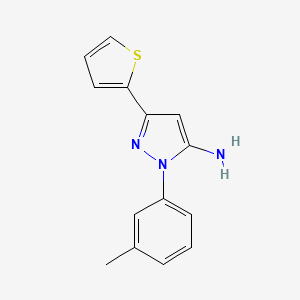
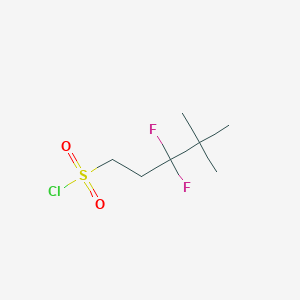
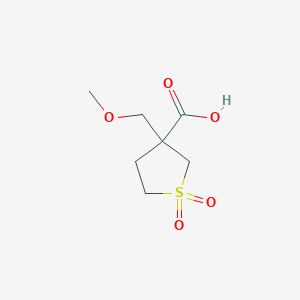
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)
